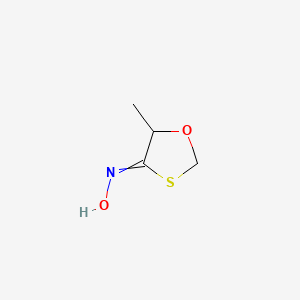![molecular formula C10H9N5O2 B8480341 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid](/img/structure/B8480341.png)
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid is a heterocyclic compound that features a tetrazole ring fused to a cyclopenta[b]pyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles, followed by cyclization using a strong base such as potassium hydroxide in ethanol . This method yields the desired product in high yields due to the ease of intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign catalysts and solvents can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
Applications De Recherche Scientifique
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential as an anti-inflammatory and antidiabetic agent.
Industry: Used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and carboxamides, allowing it to bind to enzymes and receptors in a similar manner . This binding can inhibit or activate specific biological pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-tetrazol-5-yl)pyridine: Another tetrazole-containing compound with similar biological activities.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline: A compound with a tetrazole ring fused to a different heterocyclic structure.
Uniqueness
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid is unique due to its specific ring structure, which combines the properties of both tetrazole and cyclopenta[b]pyridine rings. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C10H9N5O2 |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H9N5O2/c16-10(17)7-1-3-8-6(7)2-4-9(12-8)15-5-11-13-14-15/h2,4-5,7H,1,3H2,(H,16,17) |
Clé InChI |
RFMTWVQDHNLTBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1C(=O)O)C=CC(=N2)N3C=NN=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7-Methoxy-benzo[1,3]dioxol-5-yl)-ethanol](/img/structure/B8480278.png)




![Benzonitrile, 4-[5-[(1-cyclopentyl-4-piperidinyl)oxy]pyrazinyl]-](/img/structure/B8480308.png)

![5-methoxy-3-(2-nitroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8480317.png)

![1-(3-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8480326.png)


